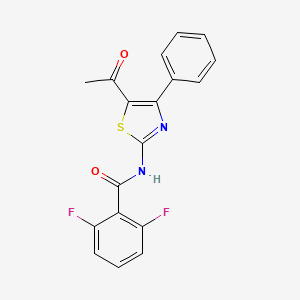

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

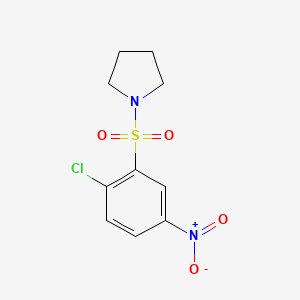

“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a complex organic compound. It contains a benzamide moiety, an oxadiazole ring, and a methoxyphenyl group. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate carboxylic acids or acid chlorides with amines to form the benzamide moiety . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide moiety, the oxadiazole ring, and the methoxyphenyl group. Techniques such as X-ray crystallography and NMR spectroscopy can be used to analyze the structure.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group might enhance its solubility in polar solvents .

Applications De Recherche Scientifique

Antimicrobial Applications

One of the primary applications of compounds related to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is in antimicrobial activity. A study by Desai et al. (2013) synthesized derivatives incorporating the thiazole ring and evaluated them for antibacterial and antifungal activities, suggesting their potential therapeutic intervention against microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, Kaya et al. (2017) designed hydrazide and oxadiazole derivatives starting from 3-methoxyphenol, which exhibited significant antimicrobial activity against various bacteria and fungi, alongside promising antiproliferative activity against human tumor cell lines (Kaya et al., 2017).

Enzyme Inhibition and Therapeutic Potentials

Another research avenue is exploring the effects of bis-oxadiazole compounds on enzyme activities, such as those by Tomi et al. (2010), which showed activation on certain enzyme activities and inhibitory effects on others, indicating the potential for therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Chemotherapeutic Agents

The compound's applications extend to chemotherapeutic agents, with research by Kaya et al. (2017) showing compounds bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety having high inhibitory activity against tumor cell lines, indicating their potential as anticancer agents (Kaya et al., 2017).

Molecular Structure and Characterization

Research also focuses on the molecular structure and characterization of related compounds, as seen in the work by Karabulut et al. (2014), who prepared N-3-hydroxyphenyl-4-methoxybenzamide and conducted a detailed study on its molecular structure using X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(23-17)12-7-5-8-13(10-12)22-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBCAQYBNWAIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)

![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)

![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)

![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)